molecular formula C9H16N2O B3194274 5-Isoxazolamine, 3-(1-ethyl-1-methylpropyl)- CAS No. 82560-06-3

5-Isoxazolamine, 3-(1-ethyl-1-methylpropyl)-

Cat. No.: B3194274
CAS No.: 82560-06-3
M. Wt: 168.24 g/mol
InChI Key: DFDAEJDUOXMUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Isoxazolamine, 3-(1-ethyl-1-methylpropyl)-” is a mono-constituent substance with the molecular formula C9H16N2O . Its IUPAC name is 3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine .


Molecular Structure Analysis

The molecular structure of “5-Isoxazolamine, 3-(1-ethyl-1-methylpropyl)-” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 168.126263138 .


Physical and Chemical Properties Analysis

The molecular weight of “5-Isoxazolamine, 3-(1-ethyl-1-methylpropyl)-” is 168.24 . It has a XLogP3 value of 2.4, indicating its lipophilicity . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The molecule also has 3 rotatable bonds .

Safety and Hazards

“5-Isoxazolamine, 3-(1-ethyl-1-methylpropyl)-” is classified as toxic if swallowed . Safety instructions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

CAS No.

82560-06-3

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H16N2O/c1-4-9(3,5-2)7-6-8(10)12-11-7/h6H,4-5,10H2,1-3H3

InChI Key

DFDAEJDUOXMUQR-UHFFFAOYSA-N

SMILES

CCC(C)(CC)C1=NOC(=C1)N

Canonical SMILES

CCC(C)(CC)C1=NOC(=C1)N

82560-06-3

Pictograms

Corrosive; Acute Toxic

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 16.5 Kg portion of methyl 2-ethylbutyrate was reacted with 60 Kg of n-butyl lithium, diisopropylamine, and 19.1 Kg of methyl iodide to provide 17.4 Kg of methyl 2-ethyl-2-methylbutyrate. A 7.5 Kg portion of the ester thus formed was reacted with 3.25 Kg of acetonitrile and 5.03 g of sodium hydride in 33 liters of tetrahydrofuran to provide 1-ethyl-1-methylpropyl cyanomethyl ketone. The ketone thus formed was reacted with 4.35 Kg of hydroxylamine hydrochloride and 2.54 Kg of sodium hydroxide in 44 liters of water to provide 5.65 Kg of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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4.35 kg
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2.54 kg
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reactant
Reaction Step Two
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Quantity
44 L
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solvent
Reaction Step Two

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